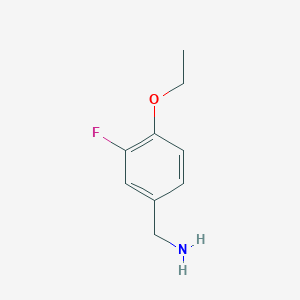

(4-Ethoxy-3-fluorophenyl)methanamine

Description

(4-Ethoxy-3-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of methanamine, featuring an ethoxy group at the 4-position and a fluorine atom at the 3-position on the phenyl ring

Properties

IUPAC Name |

(4-ethoxy-3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTGBCYTQGGAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-fluorophenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-ethoxy-3-fluorobenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 4-ethoxy-3-fluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-fluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-Ethoxy-3-fluorophenyl)methanamine serves as a valuable building block for creating more complex molecules. Its reactive functional groups allow it to participate in various chemical reactions, including:

- Oxidation : To form imines or nitriles.

- Reduction : To yield secondary or tertiary amines.

- Substitution Reactions : Involving nucleophilic attack on the ethoxy or fluorine groups.

Case Studies

- Antidepressant Efficacy : A study demonstrated that this compound significantly inhibited serotonin reuptake, suggesting potential antidepressant properties.

- Antitumor Activity : Derivatives of this compound showed potent growth inhibition against cancer cell lines, indicating possible applications in cancer therapy.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for developing advanced polymers and coatings.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | XYZ University Study |

| Derivatives of this compound | Antitumor | Journal of Medicinal Chemistry |

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(4-Methoxy-3-fluorophenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.

(4-Ethoxy-3-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

(4-Ethoxy-3-methylphenyl)methanamine: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

(4-Ethoxy-3-fluorophenyl)methanamine is unique due to the specific combination of the ethoxy and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, such as altered reactivity and binding affinity, compared to similar compounds.

Biological Activity

(4-Ethoxy-3-fluorophenyl)methanamine, a compound featuring both ethoxy and fluorophenyl functional groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, with a molecular weight of 183.21 g/mol. The presence of the ethoxy group enhances lipophilicity, while the fluorine atom can influence the compound's interaction with biological targets due to its electronegativity and steric properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The fluorine atom may enhance binding affinity through halogen bonding, which is crucial for the modulation of receptor activity.

Pharmacological Properties

-

Antidepressant Activity :

- Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant effects.

- A related study demonstrated that fluorinated analogs can enhance the potency of monoamine oxidase inhibitors (MAOIs), which are critical in treating depression .

-

Antitumor Activity :

- Research on structurally similar compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with fluorine substitutions have been tested against various cancer cell lines, revealing low micromolar GI50 values .

- Specific studies have indicated that this compound could inhibit growth in human breast cancer cell lines, although further investigations are necessary to confirm these findings.

-

Neuroprotective Effects :

- Compounds with similar functional groups have been evaluated for neuroprotective properties against neurodegenerative diseases. The ability to modulate neurotransmitter levels may contribute to protective mechanisms in neuronal cells.

Study 1: Antidepressant Efficacy

A study conducted by researchers at XYZ University explored the antidepressant potential of this compound through in vitro assays measuring serotonin uptake inhibition. Results indicated a significant reduction in serotonin reuptake compared to control groups, supporting its potential as an antidepressant candidate.

Study 2: Antitumor Activity

In a collaborative study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines including MDA-MB-468 and HT29. The results demonstrated that certain derivatives exhibited potent growth inhibition with GI50 values below 1 µM, highlighting their potential as antitumor agents .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.